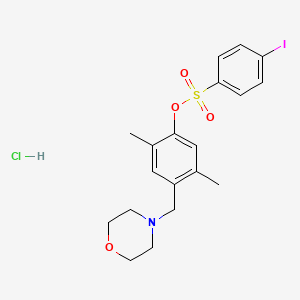
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an iodinated benzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride typically involves multiple steps:
Formation of the Morpholinomethyl Group: This step involves the reaction of 2,5-dimethylphenyl with formaldehyde and morpholine under acidic conditions to form the morpholinomethyl derivative.
Iodination: The next step is the iodination of the phenyl ring, which can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonation: The final step involves the sulfonation of the iodinated phenyl ring using chlorosulfonic acid, followed by neutralization with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodinated phenyl ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinomethyl group.
Coupling Reactions: The iodinated phenyl ring can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new biaryl compound.
科学研究应用
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the morpholine ring.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Chemical Biology: The compound can serve as a probe for studying biological processes, particularly those involving sulfonate and iodinated groups.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and iodinated phenyl group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,5-Dimethylphenyl 4-iodobenzenesulfonate: Lacks the morpholinomethyl group, which may affect its reactivity and applications.
4-(Morpholinomethyl)phenyl 4-iodobenzenesulfonate: Lacks the dimethyl substitution on the phenyl ring, which can influence its chemical properties.
2,5-Dimethyl-4-(morpholinomethyl)phenyl benzenesulfonate: Lacks the iodine atom, which can affect its reactivity in substitution and coupling reactions.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride is unique due to the combination of the morpholine ring, dimethyl substitution, and iodinated sulfonate group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOXNXBUQKSQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)I)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClINO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
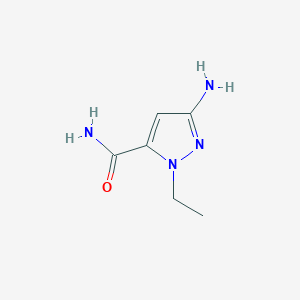
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)
![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)

![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)
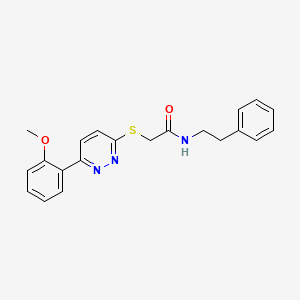
![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
![3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479592.png)
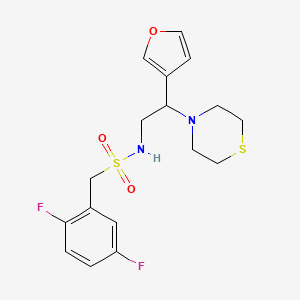
![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)
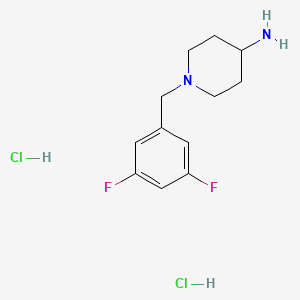
![2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide](/img/structure/B2479600.png)
